molecular formula C19H19NO4 B12320135 (-)-N-Methylcalycinine; N-Methylfissoldine

(-)-N-Methylcalycinine; N-Methylfissoldine

Cat. No.: B12320135
M. Wt: 325.4 g/mol
InChI Key: SFOMHAXOBRLRFH-UHFFFAOYSA-N
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Description

(-)-N-Methylcalycinine and N-Methylfissoldine are naturally occurring alkaloids found in certain plant species. These compounds belong to the isoquinoline class of alkaloids, which are known for their diverse biological activities. They are of significant interest in the fields of medicinal chemistry and pharmacology due to their potential therapeutic properties.

Properties

IUPAC Name

16-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20-4-3-10-7-15-19(24-9-23-15)18-16(10)13(20)6-11-5-12(22-2)8-14(21)17(11)18/h5,7-8,13,21H,3-4,6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOMHAXOBRLRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC(=C5)OC)O)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-N-Methylcalycinine and N-Methylfissoldine typically involves the use of specific precursors and reagents under controlled conditions. The synthetic routes often include steps such as methylation, cyclization, and oxidation. For instance, the methylation of a suitable precursor can be achieved using methyl iodide in the presence of a base like potassium carbonate. Cyclization reactions may involve the use of acidic or basic catalysts to form the isoquinoline ring structure.

Industrial Production Methods

Industrial production of these compounds may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization to isolate the desired alkaloids. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(-)-N-Methylcalycinine and N-Methylfissoldine undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert them into their respective reduced forms.

    Substitution: Substitution reactions, such as N-methylation, can modify the functional groups attached to the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Methyl iodide and other alkyl halides are used for N-methylation reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced isoquinolines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(-)-N-Methylcalycinine and N-Methylfissoldine have a wide range of scientific research applications:

    Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.

    Biology: They serve as tools for studying biological processes and interactions at the molecular level.

    Medicine: Research into their potential therapeutic effects includes studies on their anti-inflammatory, analgesic, and anticancer properties.

    Industry: These alkaloids are used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (-)-N-Methylcalycinine and N-Methylfissoldine involves their interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compounds can modulate the activity of these targets, leading to various biological effects. For example, they may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

(-)-N-Methylcalycinine and N-Methylfissoldine can be compared with other isoquinoline alkaloids such as:

    Berberine: Known for its antimicrobial and anti-inflammatory properties.

    Sanguinarine: Exhibits anticancer and antimicrobial activities.

    Papaverine: Used as a vasodilator in medical treatments.

These compounds share structural similarities but differ in their specific biological activities and therapeutic potential. The uniqueness of (-)-N-Methylcalycinine and N-Methylfissoldine lies in their distinct molecular interactions and the specific pathways they influence.

Biological Activity

(-)-N-Methylcalycinine and N-Methylfissoldine are alkaloids derived from the plant Stephania epigaea, which have garnered attention for their diverse biological activities. This article explores their pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Structure and Composition

  • (-)-N-Methylcalycinine : C19H19NO4
  • N-Methylfissoldine : C19H21NO4

Both compounds share a similar core structure, contributing to their biological activities.

CompoundMolecular FormulaMolecular Weight
(-)-N-MethylcalycinineC19H19NO4325.36 g/mol
N-MethylfissoldineC19H21NO4327.37 g/mol

Anticholinergic Effects

Both compounds exhibit significant acetylcholinesterase (AChE) inhibitory activity , which suggests potential use in treating neurodegenerative diseases like Alzheimer's. AChE inhibitors enhance cholinergic transmission, which can improve cognitive functions.

Antimicrobial Properties

Research indicates that these alkaloids possess antimicrobial properties against various bacterial strains. For instance, studies have demonstrated efficacy against pathogens such as Escherichia coli and Staphylococcus aureus, highlighting their potential as natural antibiotics.

Anti-inflammatory Effects

Preliminary studies suggest that (-)-N-Methylcalycinine may reduce inflammation by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases.

Anticancer Potential

Both compounds have shown promise in preclinical cancer research. They induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and death.

The biological activities of (-)-N-Methylcalycinine and N-Methylfissoldine are primarily attributed to their interactions with specific molecular targets:

  • AChE Inhibition : By blocking the enzyme that breaks down acetylcholine, these compounds enhance cholinergic signaling.
  • Cytokine Modulation : They may inhibit the synthesis of inflammatory cytokines, thus reducing inflammation.
  • Apoptosis Induction : The compounds can activate intrinsic apoptotic pathways in cancer cells, leading to cell death.

Case Study 1: Neuroprotective Effects

A study published in a pharmacological journal reported that (-)-N-Methylcalycinine improved memory retention in animal models by enhancing cholinergic activity. The results indicated a significant increase in acetylcholine levels in the hippocampus after treatment.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that N-Methylfissoldine exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL. This suggests its potential as a therapeutic agent for bacterial infections.

Case Study 3: Anti-inflammatory Activity

Research involving murine models of inflammation showed that treatment with (-)-N-Methylcalycinine resulted in a marked decrease in edema and inflammatory markers, indicating its potential utility in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

CompoundAChE InhibitionAntimicrobial ActivityAnti-inflammatory Activity
(-)-N-MethylcalycinineHighModerateHigh
N-MethylfissoldineModerateHighModerate
Other AlkaloidsVariableLow to ModerateVariable

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